Caspofungin Impurity A

Description

Properties

CAS No. |

1202167-57-4 |

|---|---|

Molecular Formula |

C51H86N10O15 |

Molecular Weight |

1079.3 g/mol |

IUPAC Name |

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28-,29+,32+,33-,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-/m0/s1 |

InChI Key |

GINOBWNPZWJLMW-UOHQDOHQSA-N |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(3S)-(4R,5S)-5-[(2-aminoethyl)amino]-N2-[(10R,12S)-10,12-dimethyl-1-oxotetradecyl]-4-hydroxy-L-ornithyl-L-seryl-(4R)-4-hydroxy-L-prolyl-(4S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-(3R)-3-hydroxy-L-ornithyl-3-hydroxy-L-proline; |

Origin of Product |

United States |

Foundational & Exploratory

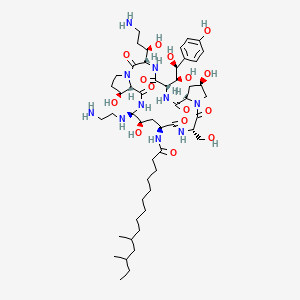

"Caspofungin Impurity A chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a potent inhibitor of β-(1,3)-D-glucan synthesis, an essential component of the fungal cell wall, and is used in the treatment of invasive fungal infections.[1][] As with any pharmaceutical compound, the purity of Caspofungin is critical to its safety and efficacy. Caspofungin Impurity A is a significant process-related impurity and a degradation product of Caspofungin.[][] This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to Caspofungin Impurity A.

Chemical Structure and Properties

Caspofungin Impurity A is structurally very similar to the active pharmaceutical ingredient, Caspofungin. The key difference is the substitution of a single amino acid in the cyclic peptide core.[1] In Caspofungin, the second amino acid residue is threonine, whereas in Impurity A, it is serine.[1] This subtle change can impact the molecule's physicochemical properties and must be carefully monitored and controlled during the manufacturing process.

Physicochemical Properties

A summary of the key physicochemical properties of Caspofungin Impurity A is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1202167-57-4 | [4] |

| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [4] |

| Molecular Weight | 1079.29 g/mol | [4] |

| Systematic Name | l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0 | [1] |

| Storage Conditions | Store at <-15°C, keep dry. | [4] |

Spectroscopic Data

Mass spectrometry is a critical tool for the identification and characterization of Caspofungin Impurity A.

| Mass Spectrometry Data | m/z | Reference |

| [M+H]⁺ | 1079.630 | [5] |

| [M+2H]²⁺ | 540.319 | [5] |

| Characteristic Fragment Ion | 137.0708 | [1] |

Formation and Degradation Pathways

Caspofungin Impurity A can be formed during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0.[1] It can also arise from the degradation of Caspofungin, primarily through hydrolysis of the amide bonds within its cyclic peptide structure.[1][] Forced degradation studies have shown that Caspofungin is susceptible to degradation under acidic, basic, and thermal stress conditions, which can lead to the formation of Impurity A.[1]

Analytical Methodologies

The primary analytical technique for the separation and quantification of Caspofungin Impurity A is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Experimental Protocol: RP-HPLC Method for the Determination of Caspofungin Impurity A

This protocol is a representative method for the analysis of Caspofungin Impurity A.

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

2. Chromatographic Conditions:

| Parameter | Condition | Reference |

| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent | [] |

| Mobile Phase | Isocratic elution with a mixture of 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile (B52724), and 2-propanol. | [] |

| Flow Rate | 1.0 mL/min | [] |

| Column Temperature | 30°C | [] |

| Detection Wavelength | 210 nm | [] |

| Injection Volume | 10 µL | [6] |

3. Sample Preparation:

-

Accurately weigh and dissolve the Caspofungin sample in a suitable diluent (e.g., a mixture of acetonitrile and water in a 1:1 ratio) to a known concentration.[5]

4. Analysis:

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatogram and determine the area of the peak corresponding to Caspofungin Impurity A. The retention time for Impurity A is approximately 14.3 minutes under these conditions.[7]

5. Quantification:

-

Calculate the percentage of Caspofungin Impurity A in the sample using the area normalization method or by using a reference standard of Impurity A.

Chemical Structure Diagram

The chemical structure of Caspofungin Impurity A is depicted below.

Conclusion

The control of impurities is a critical aspect of drug development and manufacturing. For Caspofungin, Impurity A represents a key substance that must be monitored to ensure the quality, safety, and efficacy of the final drug product. This technical guide has provided a comprehensive overview of the chemical structure, properties, and analytical methodologies for Caspofungin Impurity A, which will be of value to researchers, scientists, and drug development professionals working with this important antifungal agent.

References

- 1. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]

- 4. Caspofungin impurity A | 1202167-57-4 | IC139026 [biosynth.com]

- 5. WO2009158034A1 - Caspofungin free of caspofungin impurity a - Google Patents [patents.google.com]

- 6. impactfactor.org [impactfactor.org]

- 7. ijapbjournal.com [ijapbjournal.com]

Unraveling Caspofungin Impurity A: A Technical Guide to its Synthesis and Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin, a semi-synthetic lipopeptide antifungal agent, is a critical therapeutic for treating invasive fungal infections.[1][] As with any pharmaceutical compound, ensuring its purity is paramount to its safety and efficacy.[1][] Among the spectrum of potential impurities, Caspofungin Impurity A has been identified as a significant process-related impurity and a degradation product.[1][] This technical guide provides a comprehensive overview of the synthesis and formation of Caspofungin Impurity A, offering detailed experimental protocols and data to aid in its control and characterization.

Chemical Identity of Caspofungin Impurity A

Caspofungin Impurity A is structurally identified as the serine analogue of Caspofungin.[1] Its systematic chemical name is l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0.[1] The European Pharmacopoeia recognizes it as a primary impurity that necessitates careful monitoring during the manufacturing process of Caspofungin.[1]

Table 1: Chemical and Physical Properties of Caspofungin Impurity A

| Property | Value | Reference |

| CAS Number | 1202167-57-4 | [4][5][6] |

| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [][4][5] |

| Molecular Weight | 1079.29 g/mol | [4][5] |

| Appearance | Solid | [] |

| Storage | -20°C, keep dry | [][5] |

Formation Pathways of Caspofungin Impurity A

The emergence of Caspofungin Impurity A can be attributed to two primary routes: as a by-product during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0, and as a product of Caspofungin degradation under various stress conditions.[1][]

Process-Related Formation during Synthesis

The semi-synthesis of Caspofungin involves multiple chemical transformations of Pneumocandin B0, which is produced via fermentation of the fungus Glarea lozoyensis.[1] Impurities present in the starting material, Pneumocandin B0, can carry through the synthetic steps and contribute to the final impurity profile.[1]

Key steps in the semi-synthesis where Impurity A can be generated include:

-

Incomplete Reactions: If the chemical transformations are not driven to completion, unreacted intermediates can lead to the formation of by-products, including Impurity A.[1]

-

Side Reactions: The reagents and reaction conditions used in the synthesis can promote side reactions. For instance, the reduction of the primary amide group of Pneumocandin B0 is a critical step that, if not carefully controlled, can lead to the formation of by-products.[1]

-

Reactive Intermediates: The synthesis process may involve reactive intermediates that can be diverted to form impurities.[1]

The choice of solvents and reagents is critical in minimizing these unwanted reactions.[1]

References

Identification of Caspofungin Impurity A as a Serine Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspofungin, a semi-synthetic lipopeptide antifungal agent, is a critical therapeutic for treating invasive fungal infections. As with any pharmaceutical product, ensuring its purity is paramount to its safety and efficacy. This technical guide provides an in-depth analysis of Caspofungin Impurity A, a significant process-related impurity. Through detailed experimental protocols and data analysis, this document establishes the identification of Impurity A as the serine analogue of Caspofungin, differing by a single amino acid substitution in the cyclic peptide core. This guide is intended to serve as a comprehensive resource for researchers, quality control analysts, and drug development professionals involved in the characterization and control of Caspofungin and its related substances.

Introduction to Caspofungin and its Impurities

Caspofungin is a member of the echinocandin class of antifungal drugs, which act by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1] It is produced via a semi-synthetic process starting from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1] During the manufacturing process, several related impurities can be formed. The European Pharmacopoeia recognizes Caspofungin Impurity A as a primary impurity that requires careful monitoring.[1] The presence of this impurity has been noted in commercial formulations of Caspofungin, sometimes at levels approaching or exceeding 1.0% in crude preparations.[1]

The primary structural difference between Caspofungin and Impurity A lies in the amino acid at position 2 of the cyclic peptide core. In the parent molecule, this position is occupied by a threonine residue, whereas in Impurity A, it is substituted by a serine residue.[1] This subtle change can impact the molecule's properties and potentially its biological activity, making its accurate identification and quantification crucial.

Analytical Characterization of Caspofungin Impurity A

The identification and characterization of Caspofungin Impurity A rely on a combination of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification, while mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in structural elucidation.

Physicochemical Properties of Caspofungin Impurity A

A summary of the key physicochemical properties of Caspofungin Impurity A is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0 | [1] |

| CAS Number | 1202167-57-4 | [2] |

| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [2] |

| Molecular Weight | 1079.31 g/mol | [2] |

Chromatographic Analysis

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Caspofungin and its impurities, offering the necessary resolution to separate these structurally similar compounds.[1]

A typical RP-HPLC method for the analysis of Caspofungin and its impurities is summarized in Table 2.

| Parameter | Condition | Reference |

| Column | YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent | [3] |

| Mobile Phase A | 0.02 M phosphoric acid buffer, pH 3.5 | [4] |

| Mobile Phase B | Acetonitrile | [4] |

| Gradient | 33% B to 50% B over 35 min, then to 80% B, followed by re-equilibration | [3] |

| Flow Rate | 1.0 mL/min | [3][4] |

| Column Temperature | 30°C | [3][4] |

| Detection Wavelength | 210 nm or 225 nm | [1][4] |

| Injection Volume | 10 µL | [3] |

Under these conditions, Caspofungin has a retention time of approximately 20.5 minutes.[3] The relative retention time of Impurity A would be slightly different, allowing for its separation and quantification.

Mass Spectrometric Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a Quadrupole Time-of-Flight (QTOF) analyzer, is considered the gold standard for the definitive identification of Caspofungin impurities.[1]

High-resolution mass spectrometry confirms the molecular formula of Impurity A as C₅₁H₈₆N₁₀O₁₅.[5] In positive ion mode electrospray ionization, Caspofungin and its impurities typically form multi-charged quasi-molecular ions.[1] For Impurity A, the protonated molecular ion [M+H]⁺ would be observed at m/z 1080.6, and a doubly charged species [M+2H]²⁺ may also be present.[5]

Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. A characteristic fragment ion for Impurity A is observed at m/z 137.0708, which is thought to arise from the cleavage of peptide bonds or the loss of hydroxyl or amino groups.[1]

| Ion | m/z (observed) | Interpretation | Reference |

| [M+H]⁺ | 1080.6 | Protonated molecular ion | [5] |

| [M+2H]²⁺ | 540.8 | Doubly protonated molecular ion | [5] |

| Fragment Ion | 137.0708 | Characteristic fragment | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the identification and characterization of Caspofungin Impurity A.

RP-HPLC Method for the Determination of Caspofungin and Impurity A

This protocol is adapted from the method described by Kumar et al. (2023).[3]

3.1.1. Reagents and Materials

-

Caspofungin Acetate reference standard

-

Caspofungin Impurity A reference standard

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

3.1.2. Chromatographic Conditions

-

Instrument: Agilent 1260 Infinity Quaternary Pump module with MWD Detector or equivalent.[3]

-

Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm).[3]

-

Mobile Phase A: 0.02 M phosphoric acid buffer (pH 3.5, adjusted with ammonia (B1221849) solution).[4]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient Program:

-

0-14.5 min: 33% B

-

14.5-35 min: 33% to 50% B

-

35-50 min: 50% to 80% B

-

50-70 min: 80% to 33% B (re-equilibration)[3]

-

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30°C.[3]

-

Sample Tray Temperature: 4°C.[3]

-

Detection: 210 nm.[4]

-

Injection Volume: 10 µL.[3]

-

Runtime: 70 minutes.[3]

3.1.3. Preparation of Solutions

-

Diluent: Phosphoric acid buffer:Methanol (20:80 v/v).[4]

-

Standard Solution: Accurately weigh about 55 mg of Caspofungin Acetate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Transfer 1 mL of this solution to a 100 mL volumetric flask and dilute to volume with diluent.[3]

-

Impurity Stock Solution: Accurately weigh approximately 1 mg of Caspofungin Impurity A reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent.[3]

-

Sample Solution: Accurately weigh about 55 mg of the Caspofungin sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.[3]

3.1.4. Procedure

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution in replicate (e.g., n=6) to check for system suitability (precision, tailing factor, theoretical plates).

-

Inject the impurity stock solution to determine the retention time of Impurity A.

-

Inject the sample solution.

-

Identify and quantify Impurity A in the sample by comparing its peak area to that of the standard, using appropriate response factors if necessary.

Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the drug substance. The following conditions can be applied to Caspofungin to induce degradation.

| Stress Condition | Reagent and Conditions | Duration |

| Acid Hydrolysis | 0.5 M HCl at 50°C | 30 minutes |

| Base Hydrolysis | 0.5 M NaOH at room temperature | 30 minutes |

| Oxidation | 0.2% H₂O₂ at room temperature | 20 minutes |

| Thermal Degradation | 60°C | 120 hours |

| Photolytic Degradation | 1.2 million lux hours (white fluorescent light) and 200 watt-hours/m² (UV light) | As required |

3.2.1. Procedure

-

Prepare a solution of Caspofungin in the diluent.

-

Expose the solution to the stress conditions outlined in Table 4.

-

At appropriate time points, withdraw an aliquot of the stressed sample.

-

If necessary, neutralize the sample (for acid and base hydrolysis).

-

Dilute the sample to a suitable concentration with the diluent.

-

Analyze the stressed samples by the validated RP-HPLC method.

-

Evaluate the chromatograms for the formation of degradation products, including Impurity A, and assess the peak purity of the main Caspofungin peak.

Visualization of Key Processes

Experimental Workflow for Impurity Identification

The logical flow of experiments to identify and characterize Caspofungin Impurity A is depicted below.

Caption: Workflow for the identification of Caspofungin Impurity A.

Mechanism of Action of Caspofungin

Caspofungin's antifungal activity stems from the inhibition of a key enzyme in the fungal cell wall synthesis pathway.

Caption: Inhibition of β-(1,3)-D-glucan synthesis by Caspofungin.

Logical Relationship for Impurity Identification

The confirmation of Impurity A as the serine analogue is based on a convergence of evidence from multiple analytical techniques.

Caption: Convergence of analytical evidence for impurity identification.

Conclusion

The comprehensive analytical data from RP-HPLC, LC-QTOF-MS, and comparative NMR analysis unequivocally identifies Caspofungin Impurity A as the serine analogue of the active pharmaceutical ingredient. The provided experimental protocols offer a robust framework for the separation, quantification, and characterization of this impurity. For professionals in drug development and quality control, diligent monitoring and control of Impurity A are essential to ensure the consistent quality, safety, and efficacy of Caspofungin formulations. This technical guide serves as a vital resource in understanding and managing this critical impurity.

References

A Technical Guide to Forced Degradation Studies of Caspofungin and the Formation of Impurity A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin is a semisynthetic lipopeptide antifungal agent belonging to the echinocandin class of drugs.[1][] It is derived from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1][] Caspofungin is a potent and widely used treatment for invasive fungal infections, including candidiasis and aspergillosis.[1][] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis, leading to fungal cell death.[1][]

The purity of Caspofungin is critical for its safety and efficacy as a parenteral medication.[] Like many complex molecules, Caspofungin is susceptible to degradation under various environmental conditions, leading to the formation of impurities. One of the significant process-related and degradation impurities is Impurity A, which has been identified as the serine analogue of Caspofungin.[1]

Forced degradation studies are a crucial component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to stress conditions exceeding those of accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods. This technical guide provides an in-depth overview of the forced degradation of Caspofungin with a specific focus on the formation of Impurity A.

Forced Degradation Studies of Caspofungin

Forced degradation studies of Caspofungin are performed to understand its degradation pathways under various stress conditions, including hydrolysis, oxidation, heat, and light.[][3] These studies are instrumental in developing and validating robust, stability-indicating analytical methods capable of separating and quantifying Caspofungin and its degradation products, including Impurity A.[1]

The primary degradation pathways for Caspofungin include hydrolysis of its amide bonds within the cyclic peptide structure, oxidation, and thermal decomposition.[1][]

Experimental Protocols

Detailed methodologies for conducting forced degradation studies on Caspofungin are outlined below. These protocols are based on established practices and findings from various studies.

Sample Preparation

A stock solution of Caspofungin acetate (B1210297) is prepared by dissolving the compound in a suitable solvent, such as water or a mixture of acetonitrile (B52724) and water, to a known concentration (e.g., 1 mg/mL).[3]

Stress Conditions

-

Treat the Caspofungin stock solution with 0.5 M hydrochloric acid (HCl).[3]

-

Incubate the solution at 50°C for 30 minutes.[3]

-

After the incubation period, neutralize the solution with an equivalent amount of 0.5 M sodium hydroxide (B78521) (NaOH).[3]

-

Dilute the sample to a suitable concentration for analysis.[3]

-

Treat the Caspofungin stock solution with 0.5 M sodium hydroxide (NaOH).[3]

-

Maintain the solution at room temperature for 30 minutes.[3]

-

Neutralize the solution with an equivalent amount of 0.5 M hydrochloric acid (HCl).[3]

-

Dilute the sample to a suitable concentration for analysis.[3]

-

Treat the Caspofungin stock solution with 0.2% hydrogen peroxide (H₂O₂).[3]

-

Keep the solution at room temperature for 20 minutes.[3]

-

Dilute the sample to a suitable concentration for analysis.[3]

-

Subject the Caspofungin stock solution to a temperature of 60°C for 120 hours in a temperature-controlled oven.[3]

-

After the exposure period, allow the sample to cool to room temperature.

-

Dilute the sample to a suitable concentration for analysis.

-

Expose the Caspofungin stock solution to white fluorescent light for a total illumination of 1.2 million lux hours.[3]

-

Separately, expose the solution to UV light at an intensity of 200 watt-hours per square meter.[3]

-

Ensure the samples are placed in a suitable transparent container for uniform exposure.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, dilute the samples to a suitable concentration for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for the analysis of Caspofungin and its degradation products.

-

Column: YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm) or equivalent.[3]

-

Mobile Phase A: 0.01 M sodium acetate solution, with the pH adjusted to 4.0 using glacial acetic acid.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Elution:

-

Initial: 33% Mobile Phase B

-

Up to 14.5 min: 33% Mobile Phase B

-

14.5 to 35 min: Increase to 50% Mobile Phase B

-

35 to 50 min: Increase to 80% Mobile Phase B

-

50 to 70 min: Return to 33% Mobile Phase B[3]

-

-

Flow Rate: 1.0 mL/minute.[3]

-

Injection Volume: 10 µL.[3]

-

Column Temperature: 30°C.[3]

-

Sample Tray Temperature: 4°C.[3]

-

Detection: UV at 225 nm.[4]

-

Run Time: 70 minutes.[3]

Data Presentation

The following table summarizes the quantitative data from forced degradation studies of Caspofungin, highlighting the degradation of the parent drug and the formation of Impurity A under various stress conditions.

| Stress Condition | Parameters | Caspofungin Degradation (%) | Impurity A Formation (%) | Reference(s) |

| Acidic Hydrolysis | 0.5 M HCl, 50°C, 30 min | Significant Degradation | Data Not Available | [3] |

| Alkaline Hydrolysis | 0.5 M NaOH, Room Temp, 30 min | Significant Degradation | Data Not Available | [3] |

| Oxidative | 0.2% H₂O₂, Room Temp, 20 min | Significant Degradation | Data Not Available | [3] |

| Thermal | 60°C, 120 hours | Significant Degradation | Data Not Available | [3] |

| Photolytic | 1.2 million lux hours (fluorescent) & 200 Wh/m² (UV) | Significant Degradation | Data Not Available | [3] |

Note: While specific percentages for Caspofungin degradation and Impurity A formation under these exact conditions are not available in a single consolidated source, the provided references indicate that significant degradation occurs, and these conditions are used to generate and quantify impurities like Impurity A. One study reported 15-25% degradation of Impurity A itself under acidic conditions (0.1 M HCl, 60-80°C, 2-8 hours), 18-28% under basic conditions (0.1 M NaOH, 60-80°C, 2-8 hours), and 20-30% under oxidative conditions (3% H₂O₂, 60°C, 2-8 hours).[5] Another study on thermal degradation at 80°C for 120 minutes showed a decrease in Caspofungin potency by about 80%.[6]

Formation of Impurity A

Impurity A of Caspofungin has been identified as its serine analogue.[1] Its formation can occur during the semi-synthesis of Caspofungin from Pneumocandin B0, where incomplete reactions or side reactions can lead to its generation.[1] Additionally, degradative pathways under stress conditions can contribute to the formation of Impurity A.[1] The primary degradation pathways are believed to be hydrolysis of the peptide backbone and other chemical transformations.

Visualizations

References

- 1. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]

- 3. impactfactor.org [impactfactor.org]

- 4. WO2009158034A1 - Caspofungin free of caspofungin impurity a - Google Patents [patents.google.com]

- 5. Buy Caspofungin Impurity A | 1202167-57-4 | > 95% [smolecule.com]

- 6. researchgate.net [researchgate.net]

In Vitro Biological Activity of Caspofungin Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin is a potent semisynthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a cornerstone in the treatment of invasive fungal infections, primarily those caused by Candida and Aspergillus species. The manufacturing process of Caspofungin, like any pharmaceutical agent, can result in the formation of process-related impurities and degradation products. Caspofungin Impurity A is a known related substance that requires careful monitoring and characterization to ensure the safety and efficacy of the final drug product.

This technical guide provides a framework for understanding and evaluating the in vitro biological activity of Caspofungin Impurity A. Due to the limited availability of specific experimental data in the public domain directly comparing the biological activity of Caspofungin Impurity A to Caspofungin, this document will focus on the established methodologies and theoretical considerations for such an evaluation.

Structural and Mechanistic Overview

Caspofungin Impurity A is structurally very similar to Caspofungin, both belonging to the echinocandin family. The core mechanism of action for echinocandins is the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[1] This inhibition disrupts cell wall integrity, leading to osmotic instability and fungal cell death.[2] Given its structural similarity, it is hypothesized that Caspofungin Impurity A would share this mechanism of action. However, any structural modification could potentially alter its binding affinity to the target enzyme and, consequently, its antifungal potency.

Caption: Mechanism of Action of Echinocandins.

Quantitative Data on Biological Activity

A critical aspect of characterizing any impurity is to understand its biological activity relative to the active pharmaceutical ingredient (API). This includes its desired therapeutic activity (antifungal potency) and any potential undesired effects (cytotoxicity).

In Vitro Antifungal Susceptibility

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antifungal agent's potency. It is the lowest concentration of the drug that prevents the visible growth of a microorganism in vitro. A direct comparison of the MIC values of Caspofungin Impurity A and Caspofungin against a panel of relevant fungal pathogens is essential.

Note: Extensive searches of scientific literature did not yield specific MIC values for Caspofungin Impurity A. The following tables are presented as a template for how such data would be structured for a comparative analysis.

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Caspofungin and Caspofungin Impurity A against Candida Species

| Fungal Species | Caspofungin (MIC Range) | Caspofungin Impurity A (MIC Range) | Fold Difference |

| Candida albicans | Data available | Data not available | - |

| Candida glabrata | Data available | Data not available | - |

| Candida parapsilosis | Data available | Data not available | - |

| Candida tropicalis | Data available | Data not available | - |

| Candida krusei | Data available | Data not available | - |

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Caspofungin and Caspofungin Impurity A against Aspergillus Species

| Fungal Species | Caspofungin (MIC Range) | Caspofungin Impurity A (MIC Range) | Fold Difference |

| Aspergillus fumigatus | Data available | Data not available | - |

| Aspergillus flavus | Data available | Data not available | - |

| Aspergillus terreus | Data available | Data not available | - |

In Vitro Cytotoxicity

Evaluating the potential toxicity of an impurity to mammalian cells is a crucial safety assessment. Cytotoxicity is often expressed as the IC50 value, which is the concentration of a substance that inhibits 50% of a biological or biochemical function.

Note: Specific cytotoxicity data for Caspofungin Impurity A is not publicly available. The table below is a template for presenting such comparative data.

Table 3: Comparative In Vitro Cytotoxicity (IC50 in µg/mL) of Caspofungin and Caspofungin Impurity A

| Cell Line | Caspofungin (IC50) | Caspofungin Impurity A (IC50) | Fold Difference |

| HepG2 (Human Liver) | Data available | Data not available | - |

| HEK293 (Human Kidney) | Data available | Data not available | - |

| A549 (Human Lung) | Data available | Data not available | - |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the in vitro biological activity of Caspofungin Impurity A.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)

This method is the gold standard for determining the MIC of antifungal agents.

-

Preparation of Antifungal Agent Stock Solution:

-

Accurately weigh and dissolve Caspofungin and Caspofungin Impurity A in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

-

-

Preparation of Microdilution Plates:

-

Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in 96-well microtiter plates. The final concentration range should typically span from 0.015 to 16 µg/mL.

-

-

Inoculum Preparation:

-

Culture the fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at 35°C.

-

Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microdilution plates.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

-

References

The Crucible of Antifungal Innovation: A Technical Guide to the Biosynthesis of Caspofungin and the Genesis of Impurity A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspofungin, a frontline semi-synthetic lipopeptide antifungal agent, represents a triumph of natural product chemistry and fermentation science. Its efficacy in treating invasive fungal infections is rooted in its unique mechanism of action: the inhibition of β-(1,3)-D-glucan synthesis, a critical component of the fungal cell wall.[1][2] This in-depth technical guide illuminates the intricate biosynthetic pathway of its precursor, pneumocandin B0, produced by the filamentous fungus Glarea lozoyensis, and delves into the chemical origins of a critical process-related impurity, Impurity A. By providing a comprehensive overview of the underlying biochemistry, fermentation parameters, semi-synthetic processes, and analytical methodologies, this document serves as a vital resource for researchers engaged in the optimization of Caspofungin production and the development of novel antifungal agents.

The Biological Blueprint: Biosynthesis of Pneumocandin B0

The journey to Caspofungin begins with the microbial synthesis of its natural precursor, pneumocandin B0, a complex cyclic lipohexapeptide. The biosynthetic machinery for pneumocandin B0 is encoded within a dedicated gene cluster in Glarea lozoyensis.[3] At the heart of this pathway lies a modular non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS).

The hexapeptide core of pneumocandin B0 is assembled by a six-module NRPS, designated GLNRPS4.[3][4] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The biosynthesis of the lipid side chain, a 10,12-dimethylmyristoyl moiety, is catalyzed by a dedicated PKS, GLPKS4.[3][4]

A key enzymatic step in the biosynthesis of the more abundant pneumocandin A0, which differs from pneumocandin B0 in the proline residue at position six, is the hydroxylation of L-leucine to form 4S-methyl-L-proline. This reaction is catalyzed by the α-ketoglutarate-dependent oxygenase, GLOXY4.[5][6] Industrial strains of G. lozoyensis have been engineered through mutagenesis to disrupt the function of GLOXY4, thereby shunting the biosynthetic pathway towards the exclusive production of pneumocandin B0, which contains a 3S-hydroxy-L-proline at this position.[5][6]

Pneumocandin B0 Biosynthesis Pathway

Fermentation and Production of Pneumocandin B0

The industrial-scale production of pneumocandin B0 is achieved through submerged fermentation of genetically optimized strains of Glarea lozoyensis. The fermentation process is a critical determinant of the final yield and purity of the starting material for Caspofungin synthesis.

Quantitative Data on Pneumocandin B0 Fermentation

| Strain | Fermentation Condition | Key Media Components | Pneumocandin B0 Titer (g/L) | Reference |

| G. lozoyensis SIPI 2776 mutant 11-γ-12 | Shake flask | Not specified | 1.48 | [5] |

| G. lozoyensis SIPI 2776 engineered strain F-ap-htyE | Shake flask with response surface optimized medium | Not specified | 2.01 | [5] |

| G. lozoyensis SIPI 2776 engineered strain F-ap-htyE | 5 L fermenter with fed-batch culture | Mannitol supplementation | 2.71 | [5] |

| G. lozoyensis CCTCC M2014416 (ALE50) | Shake flask | Glucose, soybean powder (seed); Glucose, D-mannitol, soybean meal (production) | ~2.13 | [1] |

| G. lozoyensis CCTCC M 2019020 Q1 | Extractive batch fermentation with 1.0 g/L SDS | Glucose, soybean powder (seed); Glucose, D-mannitol, soybean meal (production) | ~2.53 | [6] |

| G. lozoyensis (optimized nitrogen source) | 50-L fermenter | Cotton seed powder as nitrogen source | 2.1 | [7] |

Experimental Protocol: Fermentation of Glarea lozoyensis for Pneumocandin B0 Production

This protocol is a composite based on methodologies described in the literature.[1][3][6]

1. Media Preparation:

-

Seed Medium (per liter): 40 g glucose, 20 g soybean powder, 1 g KH2PO4, and 10 mL of a trace element solution. Adjust pH to 5.0.

-

Production Medium (per liter): 20 g glucose, 80 g D-mannitol, 20 g soybean meal, 2.5 g K2HPO4. Adjust pH to 6.8.

-

Sterilize all media by autoclaving.

2. Inoculum Preparation:

-

Inoculate a suitable volume of seed medium with a stock culture of G. lozoyensis.

-

Incubate at 25°C with agitation (e.g., 220 rpm) for 5-7 days to generate a sufficient biomass for inoculation of the production culture.

3. Production Fermentation:

-

Inoculate the production medium with 10% (v/v) of the seed culture.

-

Incubate at 25°C with agitation (e.g., 220 rpm) for 14-18 days.

-

Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation.

4. Product Extraction and Quantification:

-

At the end of the fermentation, add an equal volume of methanol (B129727) to the culture broth.

-

Agitate for 1 hour at room temperature to extract pneumocandin B0 from the mycelia.

-

Separate the mycelial debris by filtration or centrifugation.

-

Analyze the pneumocandin B0 concentration in the methanol extract using HPLC.

From Nature to Medicine: The Semi-Synthesis of Caspofungin

Caspofungin is synthesized from pneumocandin B0 through a multi-step chemical modification process. A notable synthetic route involves three key transformations with an overall yield of approximately 45%.[8][9]

Semi-Synthetic Pathway of Caspofungin

Experimental Protocol: Semi-Synthesis of Caspofungin

The following is a generalized protocol based on patented synthetic routes.[10][11] Specific reagents and conditions may vary.

Step 1: Formation of the Phenylthioaminal Intermediate

-

Suspend pneumocandin B0 in a suitable dry solvent such as acetonitrile.

-

Cool the suspension to a low temperature (e.g., -15°C).

-

Add thiophenol and a strong acid such as trifluoroacetic acid.

-

Stir the reaction mixture at low temperature until the reaction is complete as monitored by HPLC.

-

Precipitate the product by adding cold water.

-

Isolate the phenylthioaminal intermediate by filtration and wash.

Step 2: Reduction of the Primary Amide

-

Protect the vicinal diol of the homotyrosine residue, for example, by forming a boronate ester.

-

Treat the protected intermediate with a borane reducing agent (e.g., borane-dimethyl sulfide (B99878) complex) in an appropriate solvent like THF.

-

Monitor the reaction for the selective reduction of the primary amide to a primary amine.

-

Work up the reaction to remove the protecting group and isolate the amine intermediate.

Step 3: Substitution with Ethylenediamine

-

Dissolve the amine intermediate in a suitable solvent.

-

React with ethylenediamine to displace the phenylthio group and form the final ethylenediamine side chain of Caspofungin.

-

Purify the crude Caspofungin product using preparative reversed-phase HPLC.

-

Lyophilize the purified fractions to obtain Caspofungin as a stable salt (e.g., diacetate).

The Unwanted Companion: Origin and Characterization of Impurity A

Impurity A is a significant process-related impurity in the production of Caspofungin. It is structurally very similar to Caspofungin, with the key difference being the substitution of a serine residue for the threonine residue at position 2 of the cyclic peptide core.[1]

Origins of Impurity A

The formation of Impurity A can be attributed to two primary sources:

-

Biosynthetic Origin: The NRPS responsible for assembling the hexapeptide core of pneumocandin may exhibit some substrate promiscuity, leading to the occasional incorporation of serine instead of threonine. This would result in the formation of a pneumocandin B0 analog that is subsequently carried through the semi-synthetic process to yield Impurity A.

-

Degradation Product: Caspofungin is susceptible to degradation under certain conditions, which can lead to the formation of Impurity A.[1][2] The precise mechanism of this degradation is not fully elucidated but may involve hydrolysis or other chemical transformations of the threonine residue.

The presence of Impurity A is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final drug product. Crude Caspofungin can contain up to 1.0% of Impurity A, which is then reduced to acceptable levels through rigorous purification processes.[1]

Analytical Methodologies for Quality Control

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone analytical technique for the separation and quantification of Caspofungin and its impurities, including Impurity A.[1][12][13]

Experimental Protocol: RP-HPLC Analysis of Caspofungin and Impurity A

This protocol is a representative method based on published literature.[13][14][15][16]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., YMC Hydrosphere C18, 150 x 4.6 mm, 3 µm).

-

Mobile Phase A: 0.1% acetic acid or 20 mM phosphate (B84403) buffer (pH 2.5-3.5) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might start with a lower percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic components. For example, starting at 33% B, increasing to 50% B, and then to 80% B.[13][14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm or 224 nm (excitation) / 304 nm (emission) for fluorescence detection.[15][17]

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the Caspofungin sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

For the analysis of impurities, a stock solution of an impurity mixture can be prepared by dissolving known quantities of each impurity standard.

Fungal Response to Caspofungin: The Cell Wall Integrity Pathway

Caspofungin's inhibition of β-(1,3)-D-glucan synthesis triggers a compensatory stress response in fungal cells known as the Cell Wall Integrity (CWI) pathway.[18][19] This signaling cascade is activated to reinforce the cell wall and counteract the effects of the drug. Understanding this pathway is crucial for elucidating mechanisms of fungal tolerance and for the development of synergistic antifungal therapies.

Cell Wall Integrity (CWI) Signaling Pathway

Conclusion

The successful development and commercialization of Caspofungin is a testament to the power of integrating microbial genetics, fermentation technology, and synthetic chemistry. A thorough understanding of the pneumocandin B0 biosynthetic pathway has enabled the rational engineering of high-yielding production strains. Concurrently, a deep knowledge of the semi-synthetic process and the origins of impurities like Impurity A is paramount for ensuring the quality, safety, and efficacy of this life-saving antifungal drug. The continued exploration of these intricate biological and chemical landscapes will undoubtedly pave the way for the next generation of antifungal therapies.

References

- 1. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]

- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of SDS on release of intracellular pneumocandin B0 in extractive batch fermentation of Glarea lozoyensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Effects of Cotton Seed Powder as the Seed Medium Nitrogen Source on the Morphology and Pneumocandin B0 Yield of Glarea lozoyensis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of pneumocandin lipopeptides and perspectives for its production and related echinocandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]

- 11. US20100168415A1 - Process for preparation of Caspofungin acetate - Google Patents [patents.google.com]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. impactfactor.org [impactfactor.org]

- 15. omicsonline.org [omicsonline.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug Caspofungin through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence [frontiersin.org]

Stereochemistry and Absolute Configuration of Caspofungin Impurity A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caspofungin, a potent antifungal agent, is a semi-synthetic lipopeptide derived from the fermentation product pneumocandin B0. During its synthesis and storage, various impurities can arise, necessitating rigorous analytical characterization to ensure the safety and efficacy of the final drug product. Caspofungin Impurity A is a significant process-related impurity that requires careful monitoring. This technical guide provides an in-depth analysis of the stereochemistry and absolute configuration of Caspofungin Impurity A, detailing the experimental protocols for its structural elucidation and presenting key analytical data.

Introduction to Caspofungin Impurity A

Caspofungin Impurity A is structurally very similar to the active pharmaceutical ingredient (API), Caspofungin. It is identified as the serine analogue of Caspofungin, where the threonine residue at position 2 of the cyclic peptide core is substituted with a serine residue.[1] This seemingly minor change can potentially impact the biological activity and safety profile of the drug, making its identification and control crucial during the manufacturing process. The formation of Impurity A can occur during the semi-synthesis of Caspofungin from its precursor, pneumocandin B0, as well as through degradation pathways.[1]

Chemical Structure and Properties

The systematic IUPAC name for Caspofungin Impurity A is N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide. This nomenclature implies a defined stereochemistry at each of its 15 chiral centers.

Table 1: Physicochemical Properties of Caspofungin Impurity A

| Property | Value | Reference |

| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [1] |

| Molecular Weight | 1079.29 g/mol | [1] |

| CAS Number | 1202167-57-4 | |

| Appearance | Solid |

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the primary analytical technique for the separation, identification, and quantification of Caspofungin and its impurities, including Impurity A.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating RP-HPLC method is essential for the quality control of Caspofungin. The method should be capable of resolving Impurity A from Caspofungin and other related substances.

Table 2: Typical RP-HPLC Method Parameters for Caspofungin Impurity Analysis

| Parameter | Typical Conditions |

| Column | C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Buffer (e.g., phosphate (B84403) buffer with adjusted pH) |

| Gradient | A suitable gradient of Mobile Phase A and B to achieve separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection Wavelength | 210 nm or 225 nm |

| Injection Volume | 10 - 20 µL |

Note: Specific method parameters may vary depending on the exact column and instrumentation used.

The following diagram illustrates a typical workflow for the analysis of Caspofungin impurities.

Determination of Absolute Configuration

The absolute configuration of the amino acid residues within Caspofungin Impurity A is critical to fully define its stereochemistry. Given its nature as a complex cyclic peptide, a definitive method involves the hydrolysis of the peptide into its constituent amino acids, followed by chiral analysis. Marfey's method is a widely accepted and robust technique for this purpose.

Experimental Protocol: Marfey's Method

This protocol outlines the steps to determine the absolute configuration of the amino acid residues in Caspofungin Impurity A.

1. Acid Hydrolysis:

-

Accurately weigh approximately 1 mg of purified Caspofungin Impurity A into a hydrolysis tube.

-

Add 1 mL of 6 M HCl.

-

Seal the tube under vacuum or flush with nitrogen.

-

Heat at 110°C for 24 hours.

-

After cooling, evaporate the HCl under a stream of nitrogen or by lyophilization.

-

Re-dissolve the hydrolysate in a known volume of water.

2. Derivatization with Marfey's Reagent:

-

To an aliquot of the hydrolysate (containing approximately 50 nmol of amino acids), add 100 µL of 1 M NaHCO₃.

-

Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent) in acetone (B3395972).

-

Incubate the mixture at 40°C for 1 hour with gentle shaking.

-

Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

-

Evaporate the acetone and dilute the sample with mobile phase for HPLC analysis.

-

Prepare standards of L- and D-amino acids (including L- and D-serine, and other expected amino acids) by the same derivatization procedure.

3. HPLC Analysis of Diastereomers:

-

Analyze the derivatized sample and standards by RP-HPLC.

-

The diastereomers formed from the L-amino acids in the impurity will have different retention times from those formed from D-amino acids.

-

By comparing the retention times of the peaks in the Impurity A hydrolysate with the L- and D-amino acid standards, the absolute configuration of each amino acid residue can be determined.

The logical flow of this experimental protocol is depicted in the following diagram.

Conclusion

The stereochemistry and absolute configuration of Caspofungin Impurity A are critical quality attributes that must be thoroughly understood and controlled. As the serine analogue of Caspofungin, its structure is well-defined, with the stereochemistry of its 15 chiral centers being a key aspect of its identity. The use of robust analytical methods like RP-HPLC for quantification and established protocols such as Marfey's method for the determination of the absolute configuration of its constituent amino acids are essential for the comprehensive characterization of this impurity. This guide provides the foundational knowledge and experimental framework for researchers and drug development professionals to effectively manage Caspofungin Impurity A in the production of a safe and effective antifungal therapeutic.

References

An In-depth Technical Guide to the Degradation Pathways of Caspofungin Leading to Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of caspofungin, with a specific focus on the formation of Impurity A. This document outlines the primary degradation mechanisms, presents quantitative data from forced degradation studies, details the experimental protocols for analysis, and provides visualizations of the key processes involved.

Introduction to Caspofungin

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class.[1] It is derived from pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[1] Caspofungin is a crucial therapeutic agent for treating invasive fungal infections, including candidiasis and aspergillosis.[1] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of the fungal cell wall.[1] This targeted action disrupts the integrity of the fungal cell wall, leading to cell death. Given its parenteral administration, the purity and stability of caspofungin are of paramount importance to ensure its safety and efficacy.

Understanding Caspofungin Degradation and Impurity A

Caspofungin is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and photolysis.[1][2] These degradation processes can lead to the formation of several impurities, which can potentially impact the drug's quality, safety, and efficacy. One of the critical process-related and degradation impurities is Impurity A.

Impurity A , identified as the serine analogue of caspofungin, is a significant impurity that requires careful monitoring during the manufacturing and storage of caspofungin.[1] The primary structural difference between caspofungin and Impurity A is the substitution of the threonine residue at position 2 of the cyclic peptide core with a serine residue.[1]

-

Caspofungin Chemical Formula: C₅₂H₈₈N₁₀O₁₅

-

Impurity A Chemical Formula: C₅₁H₈₆N₁₀O₁₅[3]

-

CAS Number for Impurity A: 1202167-57-4[3]

Degradation Pathways of Caspofungin

The primary degradation pathway for caspofungin is hydrolysis of the amide bonds within its cyclic peptide structure.[1] This process can be accelerated by acidic, basic, and thermal stress. While the precise step-by-step mechanism for the formation of Impurity A from caspofungin degradation is not fully elucidated in the public domain, it is understood to be a potential product of these degradation pathways, alongside its origin as a process-related impurity from the semi-synthesis process.

Below is a diagram illustrating the general degradation pathways of caspofungin.

Caption: General degradation pathways of caspofungin under various stress conditions.

Quantitative Analysis of Caspofungin Degradation

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods. The following tables summarize the quantitative data from forced degradation studies on caspofungin, highlighting the percentage of degradation and the formation of Impurity A under different stress conditions.

| Stress Condition | Reagent/Parameter | Temperature | Duration | % Caspofungin Degradation | % Impurity A Formed |

| Acid Hydrolysis | 0.1 M HCl | 60-80°C | 2-8 hours | 15-25%[2] | Not Specified |

| Base Hydrolysis | 0.1 M NaOH | 60-80°C | 2-8 hours | 18-28%[2] | Not Specified |

| Oxidative Degradation | 3% H₂O₂ | 60°C | 2-8 hours | 20-30%[2] | Not Specified |

| Thermal Degradation | - | 80°C | 2-8 hours | 17-21%[2] | Not Specified |

| Photolytic Degradation | 1.2 million lux hours (fluorescent) & 200 watt hours/m² (UV) | Ambient | - | 10-15%[2] | Not Specified |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies of caspofungin and the subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Objective: To induce the degradation of caspofungin under various stress conditions to identify and quantify the resulting degradation products, including Impurity A.

Materials:

-

Caspofungin Acetate (B1210297) reference standard

-

Impurity A reference standard

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 0.5 M[2][4]

-

HPLC grade water

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Phosphoric acid

-

Triethylamine

-

Glacial acetic acid

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of caspofungin acetate in a suitable diluent (e.g., water or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

-

Acid Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the mixture at 60-80°C for 2-8 hours.[2]

-

After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute the solution to a suitable concentration for HPLC analysis.

-

-

Base Degradation:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the mixture at 60-80°C for 2-8 hours.[2]

-

After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.

-

Dilute the solution to a suitable concentration for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Incubate the mixture at 60°C for 2-8 hours.[2]

-

Dilute the solution to a suitable concentration for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solution of caspofungin in a temperature-controlled environment at 80°C for 2-8 hours.[2]

-

After the specified time, cool the solution to room temperature.

-

Dilute the solution to a suitable concentration for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of caspofungin to white fluorescent light (1.2 million lux hours) and UV light (200 watt hours/m²).[2]

-

A control sample should be kept in the dark under the same conditions.

-

After exposure, dilute the solutions to a suitable concentration for HPLC analysis.

-

HPLC Analysis

Objective: To separate and quantify caspofungin and its degradation products, including Impurity A, using a stability-indicating HPLC method.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV or PDA detector.

-

Data acquisition and processing software.

Chromatographic Conditions (Example Method):

| Parameter | Condition |

| Column | YMC-Pack Polyamine II (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 0.02 M phosphoric acid buffer (pH 3.5), acetonitrile, and 2-propanol in an isocratic or gradient elution[] |

| Flow Rate | 1.0 mL/min[] |

| Column Temperature | 30°C[] |

| Detection Wavelength | 210 nm[] |

| Injection Volume | 10 µL |

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria, including retention time, theoretical plates, tailing factor, and resolution between caspofungin and Impurity A.

Analysis Procedure:

-

Inject the diluent (blank) to ensure no interference at the retention times of caspofungin and its impurities.

-

Inject the standard solution of caspofungin and Impurity A to determine their retention times and to calibrate the system.

-

Inject the stressed samples from the forced degradation studies.

-

Identify and quantify the peaks corresponding to caspofungin and Impurity A in the chromatograms of the stressed samples.

The following diagram outlines the experimental workflow for the forced degradation and analysis of caspofungin.

Caption: Workflow for forced degradation studies and HPLC analysis of caspofungin.

Conclusion

This technical guide has provided a detailed overview of the degradation pathways of caspofungin, with a particular focus on the formation of Impurity A. Understanding these degradation pathways and having robust analytical methods for their monitoring are critical for ensuring the quality, safety, and efficacy of caspofungin drug products. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals working with this important antifungal agent. Further research into the specific mechanisms of Impurity A formation will continue to enhance the control strategies for this critical impurity.

References

Methodological & Application

Application Note: LC-MS/MS Analysis for the Characterization and Quantification of Caspofungin Impurity A

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspofungin is a potent semi-synthetic lipopeptide antifungal agent from the echinocandin class, widely used for treating serious fungal infections like invasive candidiasis and aspergillosis.[1][2][3] Its mechanism of action involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall.[2] As a parenterally administered medication, the purity of Caspofungin is critical to ensure its safety and therapeutic efficacy.[1][]

Pharmaceutical impurities, which can be organic, inorganic, or residual solvents, may arise during the manufacturing process or through degradation of the drug substance over time.[1] Regulatory bodies, including those following ICH guidelines, mandate strict control and monitoring of these impurities.[5][6][7][8] Caspofungin Impurity A has been identified as a significant process-related impurity, specifically the serine analogue of Caspofungin.[1] It can also be formed through degradation pathways such as hydrolysis, as the cyclic peptide structure of Caspofungin contains several amide bonds susceptible to cleavage.[1]

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate identification and quantification of Caspofungin Impurity A. The high specificity and sensitivity of LC-MS/MS make it an ideal technique for analyzing structurally similar impurities, even at trace levels.[1][][9][10][11]

Experimental Protocols

Materials and Reagents

-

Caspofungin Acetate Reference Standard

-

Caspofungin Impurity A Reference Standard

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Internal Standard (IS), e.g., Roxithromycin or Azithromycin[9][10]

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Preparation of Solutions

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

-

Standard Stock Solutions (1 mg/mL): Separately weigh and dissolve Caspofungin and Caspofungin Impurity A reference standards in a minimal amount of water, then dilute to the final volume with diluent.[9]

-

Internal Standard Stock Solution (1 mg/mL): Prepare by dissolving the IS in methanol or acetonitrile.[9][10]

-

Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the diluent to cover a concentration range from approximately 0.05 µg/mL to 20 µg/mL.[10][11][12] Spike each standard with the internal standard to a constant final concentration.

-

Sample Preparation: Accurately weigh and dissolve the Caspofungin drug substance sample in the diluent to achieve a target concentration (e.g., 1 mg/mL). Add the internal standard to the same final concentration as in the calibration standards. Simple protein precipitation with acetonitrile can be employed for biological matrices.[9][12]

LC-MS/MS Method

2.4.1 Liquid Chromatography Conditions A gradient elution method is recommended for optimal separation.

| Parameter | Condition |

| Column | C18 or similar reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[10] |

| Flow Rate | 0.3 mL/min[10] |

| Column Temperature | 30°C[13] |

| Injection Volume | 5 µL |

| Gradient Program | 0-1 min: 20% B; 1-5 min: linear ramp to 90% B; 5-7 min: hold 90% B; 7.1-8 min: return to 20% B and equilibrate.[10] |

2.4.2 Mass Spectrometry Conditions The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[13][14]

Workflow and Data Presentation

The overall experimental workflow is depicted in the diagram below, from initial sample preparation to final data analysis and reporting.

Caption: Experimental workflow for LC-MS/MS analysis of Caspofungin Impurity A.

Results and Discussion

Identification and Quantification

The developed LC-MS/MS method allows for the baseline separation of Caspofungin Impurity A from the parent Caspofungin peak. The identity of each compound is confirmed by monitoring specific precursor-to-product ion transitions in MRM mode. Caspofungin is often monitored using the doubly charged precursor ion [M+2H]²⁺ at m/z 547.3 or 547.6.[10][12] Since Impurity A is the serine analogue of Caspofungin, its molecular weight and resulting m/z value will be slightly different, allowing for specific detection.

Table 1: Representative MRM Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Retention Time (min) |

| Caspofungin | 547.6 | 538.7 | 100 | 4.5 |

| Caspofungin Impurity A | User Defined | User Defined | 100 | 4.2 |

| Internal Standard (IS) | 837.4 | 679.4 | 100 | 5.1 |

| Note: MRM transitions for Impurity A must be determined empirically using a reference standard. The values for Caspofungin and a potential IS (Roxithromycin) are based on published data.[10] |

Quantitative Analysis

The concentration of Caspofungin Impurity A in a sample batch was determined using the calibration curve generated from the reference standards. The results are summarized below.

Table 2: Quantitative Results for a Representative Caspofungin Batch

| Analyte | Retention Time (min) | Concentration (µg/mL) | % Area vs. Caspofungin | Specification Limit | Status |

| Caspofungin | 4.52 | 998.5 | 99.85% | N/A | N/A |

| Caspofungin Impurity A | 4.21 | 1.5 | 0.15% | ≤ 0.20% | Pass |

Caspofungin Degradation Pathway

Forced degradation studies under hydrolytic conditions (acidic or basic) can be performed to confirm the formation pathway of Impurity A. The primary degradation route for Caspofungin involves hydrolysis of the amide bonds within its cyclic peptide structure.[1][3] This can lead to an open-ring compound which may be a precursor to or related to Impurity A.[2]

Caption: Potential degradation pathway of Caspofungin to Impurity A.

Conclusion

This application note presents a highly specific, sensitive, and reliable LC-MS/MS method for the characterization and quantification of Caspofungin Impurity A. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for routine quality control analysis in pharmaceutical manufacturing, ensuring that Caspofungin drug products meet the stringent purity requirements set by regulatory authorities.[13] By effectively monitoring critical impurities like Impurity A, the safety and efficacy of Caspofungin therapy are upheld.[][6]

References

- 1. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]

- 2. Caspofungin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Assessment and Development of the Antifungal Agent Caspofungin for Aerosolized Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Impurities in Drug Substances and Products [usp.org]

- 7. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]

- 8. fda.gov [fda.gov]

- 9. Rapid and Sensitive Liquid Chromatography/Mass Spectrometry Assay for Caspofungin in Human Aqueous Humor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. A sensitive liquid chromatography-tandem mass spectrometry method for monitoring the caspofungin trough plasma concentration and its association with caspofungin efficacy in intensive-care-unit patients - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. ijapbjournal.com [ijapbjournal.com]

- 14. researchgate.net [researchgate.net]

Application Note: Structural Elucidation of Caspofungin Impurity A using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspofungin is a semi-synthetic lipopeptide antifungal agent belonging to the echinocandin class. It is a fermentation product of Glarea lozoyensis and is used to treat a variety of serious fungal infections, including invasive candidiasis and aspergillosis.[1][2] Caspofungin functions by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2] The purity of caspofungin is crucial for its safety and efficacy.[] Impurities can arise during the manufacturing process or through degradation.[][] Caspofungin Impurity A is a known process-related impurity.[2] This application note provides a detailed protocol for the structural elucidation of Caspofungin Impurity A using Nuclear Magnetic Resonance (NMR) spectroscopy.

Caspofungin Impurity A has been identified as a serine analogue of Caspofungin.[2] Its chemical formula is C51H86N10O15 with a molecular weight of 1097.31.[][6] Understanding the precise structure of this impurity is critical for quality control and process optimization in drug manufacturing.

Experimental Protocols

1. Sample Preparation

-

Dissolve the Sample: Accurately weigh approximately 5-10 mg of the isolated Caspofungin Impurity A and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD). The choice of solvent should be based on the solubility of the impurity and the desired NMR experiment.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR:

-

Purpose: To obtain an overview of the proton environment in the molecule.

-

Typical Parameters:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Number of scans: 16-64

-

Relaxation delay (d1): 2 s

-

Acquisition time: 4 s

-

-

-

1D ¹³C NMR:

-

Purpose: To identify the number of unique carbon atoms and their chemical environments.

-

Typical Parameters:

-

Pulse sequence: zgpg30

-

Spectral width: 240 ppm

-

Number of scans: 1024-4096

-

Relaxation delay (d1): 2 s

-

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton scalar couplings within the same spin system, crucial for identifying amino acid residues.

-

Typical Parameters:

-

Pulse sequence: cosygpqf

-

Spectral width (F1 and F2): 12 ppm

-

Number of increments in F1: 256-512

-

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate directly bonded proton and carbon atoms.

-

Typical Parameters:

-

Pulse sequence: hsqcedetgpsisp2.2

-

Spectral width (F2): 12 ppm

-

Spectral width (F1): 165 ppm

-

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, essential for connecting different spin systems and determining the overall structure.

-

Typical Parameters:

-

Pulse sequence: hmbcgpndqf

-

Spectral width (F2): 12 ppm

-

Spectral width (F1): 220 ppm

-

-

-

2D TOCSY (Total Correlation Spectroscopy):

-

Purpose: To identify all protons within a given spin system, which is particularly useful for complex amino acid sidechains.

-

Typical Parameters:

-

Pulse sequence: mlevphpp

-

Mixing time: 80 ms

-

-

3. Data Processing and Analysis

-

Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the NMR spectra.

-

Phase and Baseline Correction: Manually or automatically correct the phase and baseline of the spectra.

-

Chemical Shift Referencing: Reference the chemical shifts to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C).

-

Integration and Peak Picking: Integrate the signals in the 1D ¹H spectrum to determine the relative number of protons. Pick all peaks in both 1D and 2D spectra.

-

Structural Elucidation:

-

Use the COSY and TOCSY spectra to identify the individual amino acid spin systems.

-

Use the HSQC spectrum to assign the corresponding carbon signals to the protons of each spin system.

-

Use the HMBC spectrum to establish the connectivity between the amino acid residues and to confirm the overall peptide sequence and the position of the lipid side chain.

-